molecular formula C12H10N2O2 B13922610 N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide CAS No. 104621-57-0

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

Cat. No.: B13922610
CAS No.: 104621-57-0
M. Wt: 214.22 g/mol
InChI Key: KEUMNDPVSLYLLL-UHFFFAOYSA-N
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Description

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates. The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various organic solvents such as xylene . The reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and related compounds .

Mechanism of Action

The mechanism of action of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of EZH2, a histone methyltransferase. By binding to EZH2, the compound inhibits its function, leading to changes in the methylation status of histone proteins and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is unique due to its specific structure and the presence of both the pyridine and benzamide groups. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

104621-57-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16)

InChI Key

KEUMNDPVSLYLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O

Origin of Product

United States

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